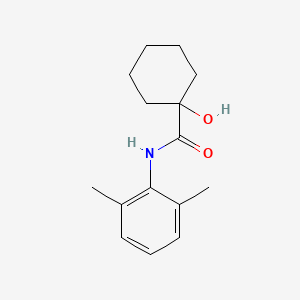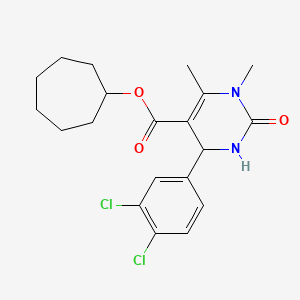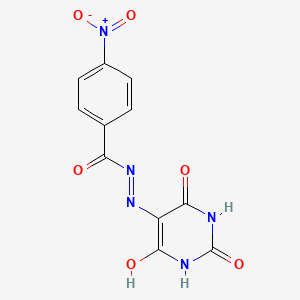
N-(2,6-dimethylphenyl)-1-hydroxycyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-1-hydroxycyclohexanecarboxamide, commonly known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential use as a stimulant and performance-enhancing drug. DMHA is a member of the amphetamine family and is structurally similar to compounds such as ephedrine and DMAA. In
Wirkmechanismus
DMHA works by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, energy levels, and cognitive function. By increasing the levels of these neurotransmitters, DMHA can enhance focus, concentration, and alertness.
Biochemical and Physiological Effects
DMHA has been shown to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature, which can lead to improved athletic performance. DMHA can also increase the production of adrenaline and noradrenaline, which can improve energy levels and reduce fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMHA in laboratory experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, DMHA is still a relatively new compound, and there is limited research on its long-term effects. Additionally, the effects of DMHA can vary depending on the individual, making it difficult to control for in studies.
Zukünftige Richtungen
There are several future directions for DMHA research. One area of interest is its potential use as a cognitive enhancer. Studies could explore the effects of DMHA on memory, attention, and learning abilities. Another area of interest is its potential use as a treatment for certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Finally, researchers could explore the long-term effects of DMHA use and its potential for addiction and abuse.
Conclusion
In conclusion, DMHA is a synthetic compound that has gained popularity in the scientific research community due to its potential use as a stimulant and performance-enhancing drug. Its mechanism of action involves stimulating the release of neurotransmitters in the brain, leading to improved focus, concentration, and energy levels. While there are advantages to using DMHA in laboratory experiments, there is still limited research on its long-term effects and potential for addiction and abuse. Future research could explore its potential use as a cognitive enhancer and treatment for medical conditions, as well as its long-term effects on the body.
Synthesemethoden
DMHA can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with hydroxylamine hydrochloride to yield DMHA. This synthesis method has been optimized to produce high yields of pure DMHA, making it a viable option for laboratory research.
Wissenschaftliche Forschungsanwendungen
DMHA has been studied for its potential use as a stimulant and performance-enhancing drug. It has been shown to increase energy levels, focus, and concentration, making it a popular ingredient in pre-workout supplements. DMHA has also been studied for its potential use as a cognitive enhancer, with some studies suggesting that it may improve memory and learning abilities.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-1-hydroxycyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-6-8-12(2)13(11)16-14(17)15(18)9-4-3-5-10-15/h6-8,18H,3-5,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCBLNYQIWUEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B5190786.png)
![2-[(2-fluorophenoxy)methyl]-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5190789.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190797.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5190803.png)

![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}aniline trifluoroacetate](/img/structure/B5190810.png)

![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![4-(aminosulfonyl)-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5190829.png)
![2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)
![3-{2-[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-benzoxazol-2(3H)-one trifluoroacetate](/img/structure/B5190861.png)

